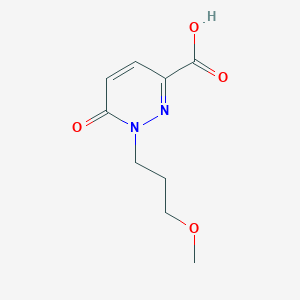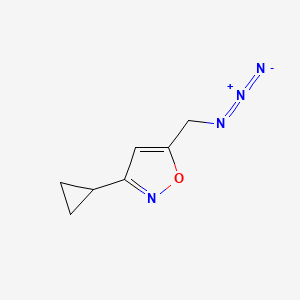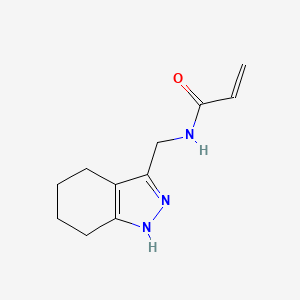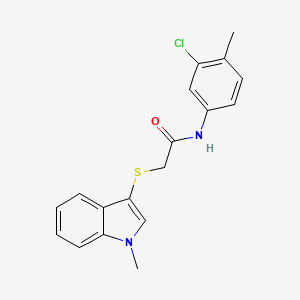
(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone, also known as CPPene, is a synthetic compound that has been studied for its potential therapeutic effects. CPPene is a cyclopropyl ketone derivative that has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Polymers and Material Science
Research on polymers derived from piperazine compounds, similar to the structure of interest, has shown applications in creating materials with unique thermal and mechanical properties. For instance, polyurethanes derived from piperazine display distinct phase transitions and smectic modifications, indicating potential use in developing new materials with specific thermal responses and mechanical strength (Kricheldorf & Awe, 1989).
Catalysis and Chemical Synthesis
Compounds containing cinnamyl and piperazine moieties have been explored for their catalytic activities. For example, the synthesis and characterization of metal complexes with new Schiff base ligands, akin to the structural features of the compound of interest, demonstrate their potential in catalysis, DNA binding, and antibacterial activities (El‐Gammal et al., 2021). Such research underscores the possibility of employing similar compounds in catalysis and bioactive studies.
Pharmaceutical Applications
The study of cinnarizine, a molecule featuring a cinnamylpiperazine moiety similar to the compound of interest, in pharmacological contexts, such as its synthesis monitoring, indicates the relevance of such structures in drug development and pharmaceutical chemistry (Sarycheva & Vedernikova, 1999). This suggests the potential of the compound of interest in pharmaceutical research, particularly in the development of new therapeutic agents.
Antioxidant and Anticancer Properties
Research on cinnamic acid, a structural component related to the compound , has revealed its antioxidant and potential anticancer properties. This includes its ability to ameliorate myelosuppression and oxidative stress induced by chemotherapeutic agents, highlighting the potential of cinnamic acid derivatives in cancer therapy and protection against chemotherapy side effects (Patra et al., 2012). This area of research may provide insights into the therapeutic applications of similar compounds.
Molecular Mechanics and Conformational Studies
The study of compounds featuring cinnamyl and piperazine structures in the context of molecular mechanics and NMR conformational analysis indicates the potential for such compounds to interact with biological targets, such as opioid receptors (Toma et al., 1992). This suggests the value of the compound of interest in detailed structural and biological interaction studies.
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenoxy]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-24(21-8-9-21)19-30-23-12-10-22(11-13-23)25(29)27-17-15-26(16-18-27)14-4-7-20-5-2-1-3-6-20/h1-7,10-13,21H,8-9,14-19H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYRNGYDLDFKQM-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)
![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)





![(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386031.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2386039.png)
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea](/img/structure/B2386041.png)